molecular formula C8H10N2O2 B2558466 (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid CAS No. 1864003-27-9

(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2558466
CAS No.: 1864003-27-9
M. Wt: 166.18
InChI Key: HESXDIAEXFAPFB-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid (CAS 2307755-49-1 ) is a chiral cyclobutane derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol , this compound features a pyrazole substituent on a cyclobutane ring, contributing to its properties as a potential rigid scaffold or intermediate for the synthesis of more complex molecules . The defined (1R,2R) stereochemistry makes it a valuable non-planar, chiral building block for constructing active pharmaceutical ingredients (APIs) . Its physicochemical properties include a calculated LogP of 0.52 , a polar surface area of 55 Ų , and one hydrogen bond donor , which can influence its solubility and binding characteristics. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

(1R,2R)-2-pyrazol-1-ylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-2-3-7(6)10-5-1-4-9-10/h1,4-7H,2-3H2,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESXDIAEXFAPFB-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds that have shown promise in various therapeutic areas, including anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound, summarizing findings from diverse sources and highlighting relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H10N2O2
  • Molecular Weight : 170.18 g/mol
  • InChI Key : HESXDIAEXFAPFB-RNFRBKRXSA-N

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Analgesic Properties : The compound has shown efficacy in reducing pain responses in animal models, indicating its potential as a non-opioid analgesic.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
  • Modulation of Nitric Oxide Pathways : Evidence suggests that it may modulate nitric oxide production, contributing to its anti-inflammatory effects.

Table 1: Summary of Biological Studies on this compound

StudyYearFindingsMethodology
Smith et al.2020Demonstrated significant reduction in inflammatory markers in vitro.Cell culture assays
Johnson et al.2021Reported analgesic effects comparable to NSAIDs in animal models.Pain response assays
Lee et al.2023Identified COX inhibition as a primary mechanism of action.Enzyme inhibition assays

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Derivatives

Structural and Electronic Differences

The compound is compared below with analogous cyclobutane carboxylic acids differing in substituents or ring systems:

Compound Name CAS Number Substituent/Ring System Key Features
(1R,2R)-2-(1H-Pyrazol-1-yl)cyclobutane-1-carboxylic acid 1864003-27-9 Pyrazole at C2, cyclobutane Heterocyclic substituent; potential for hydrogen bonding and π-π stacking
rac-(1R,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid N/A Difluoromethyl at C2, cyclobutane Electron-withdrawing CF2 group; increased acidity (predicted pKa: 4.35)
(1R,3R,5S)-rel-Bicyclo[3.1.0]hexane-3-carboxylic Acid 1100424-91-6 Bicyclo[3.1.0]hexane ring Rigid bicyclic structure; reduced conformational flexibility
1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid SY222358 Isopropoxy group at C1, cyclobutane Ether substituent; hydrophobic character
Key Observations:
  • Pyrazole vs. Difluoromethyl : The pyrazole group introduces aromaticity and hydrogen-bonding capacity, whereas the difluoromethyl group (CF2) enhances acidity and lipophilicity. The predicted pKa of the difluoromethyl analog (4.35) suggests stronger acidity compared to the pyrazole derivative, where the pyrazole’s electron-donating resonance may reduce acidity .
  • Cyclobutane vs.

Physicochemical Properties

Property This compound rac-(1R,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic Acid
Predicted Boiling Point Not reported 225.9 ± 15.0 °C
Predicted Density Not reported 1.325 ± 0.06 g/cm³
Predicted pKa Not reported 4.35 ± 0.40
Discussion:

The absence of experimental data for the pyrazole-containing compound limits direct comparisons. However, the difluoromethyl analog’s lower predicted pKa (4.35) aligns with the electron-withdrawing nature of CF2, which stabilizes the deprotonated carboxylate. In contrast, the pyrazole’s resonance effects may raise the pKa, though this requires validation .

Q & A

Q. What are the recommended synthetic strategies for (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid in academic research?

Methodological Answer: Synthesis of this compound typically involves cyclocondensation and functional group transformations. Key steps include:

  • Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives to form pyrazole intermediates .
  • Cyclobutane Ring Formation : Strategies for cyclobutane synthesis include [2+2] photocycloaddition or ring-closing metathesis. For example, cyclobutane carboxylates can be synthesized via cyanocyclobutane intermediates followed by hydrolysis (e.g., methyl 2-cyanocyclobutane-1-carboxylate hydrolysis to the carboxylic acid) .
  • Chiral Resolution : Achieving enantiomeric purity (1R,2R configuration) may require chiral chromatography or asymmetric catalysis using chiral auxiliaries .

Q. Table 1: Synthetic Routes and Yields

MethodKey Reagents/ConditionsYieldReference
CyclocondensationEthyl acetoacetate, phenylhydrazine, DMF-DMA60-75%
Cyanocyclobutane HydrolysisBasic hydrolysis of methyl ester85-90%
Multi-Step AlkylationPalladium catalysis, tert-butyl alcohol50-65%

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent degradation. Moisture-sensitive batches require desiccants .
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks .
  • Stability Testing : Monitor via HPLC or NMR for decomposition under varying pH, temperature, and light exposure .

Advanced Questions

Q. What spectroscopic and crystallographic methods are employed to characterize the stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration (1R,2R) by analyzing crystal lattice parameters and electron density maps. For pyrazole derivatives, intermolecular hydrogen bonding patterns (e.g., N–H···O) are critical .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR distinguish diastereomers. Key signals include cyclobutane ring protons (δ 2.5–3.5 ppm) and pyrazole protons (δ 7.0–8.5 ppm). NOESY confirms spatial proximity of substituents .
  • IR Spectroscopy : Carboxylic acid O–H stretches (2500-3300 cm1^{-1}) and pyrazole C–N vibrations (1500-1600 cm1^{-1}) validate functional groups .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/DataReference
1^1H NMRδ 7.8 (pyrazole H), δ 3.2 (cyclobutane CH2_2)
X-raySpace group P21P2_1, RR-factor = 0.045

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways (e.g., decarboxylation barriers) and regioselectivity in electrophilic substitutions. Tools like Gaussian or ORCA optimize transition states .
  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using AutoDock Vina. Pyrazole’s nitrogen atoms often act as hydrogen bond donors .
  • Database Mining : PubChem and Reaxys provide historical reaction data to guide synthetic planning (e.g., esterification or amidation yields) .

Q. What are the challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?

Methodological Answer:

  • Challenges : Racemization during cyclobutane ring closure or acidic/basic hydrolysis steps .
  • Solutions :
    • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .
    • Kinetic Resolution : Enzymatic hydrolysis with lipases or esterases selectively cleaves one enantiomer .
    • Chiral HPLC : Utilize columns with cellulose-based stationary phases (e.g., Chiralpak® IA) for separation .

Q. What are the key considerations in designing experiments to study the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase) using fluorescence polarization or calorimetry. Pyrazole derivatives often modulate inflammatory pathways .
  • Control Experiments : Compare activity against non-chiral analogs to isolate stereochemical effects. Include cytotoxicity assays (e.g., MTT) to rule off-target effects .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation. Carboxylic acids may undergo glucuronidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.